REACTION_CXSMILES
|
Cl.[NH2:2]O.[CH:4]1([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[CH:13]=O)[CH2:8][CH2:7][CH2:6][CH2:5]1>C(OC(=O)C)(=O)C>[CH:4]1([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[C:13]#[N:2])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
until refluxing starts
|
Type
|
CUSTOM
|
Details
|
The heating is then removed while the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
Heating at 100° C.
|
Type
|
CONCENTRATION
|
Details
|
The dark solution is concentrated
|
Type
|
DISSOLUTION
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Details
|
the crude product dissolved in cyclohexane (200 mL)
|
Type
|
WASH
|
Details
|
The solution is washed with 5% sodium bicarbonate solution (2×50 mL), water (2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Upon evaporation
|
Type
|
CUSTOM
|
Details
|
an amber oil (11.8 g) that is purified by flash chromatography (dichloromethane as eluant on silica column)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C#N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |